molecular formula C4H8O B1631221 (R)-(+)-1,2-Epoxybutane CAS No. 3760-95-0

(R)-(+)-1,2-Epoxybutane

Cat. No.: B1631221
CAS No.: 3760-95-0
M. Wt: 72.11 g/mol
InChI Key: RBACIKXCRWGCBB-SCSAIBSYSA-N
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Description

Scientific Research Applications

®-(+)-1,2-Epoxybutane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral intermediates for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.

Mechanism of Action

Target of Action

As an epoxide, it is likely to interact with various biological macromolecules, such as proteins and nucleic acids, due to its highly reactive three-membered ring structure .

Mode of Action

The mode of action of ®-(+)-1,2-Epoxybutane is primarily through its ability to react with nucleophilic sites in biological molecules. The epoxide ring is highly strained and can be opened by nucleophilic attack, leading to covalent modification of proteins, nucleic acids, and other cellular components . This can disrupt normal cellular functions and lead to various downstream effects.

Biochemical Pathways

This could potentially lead to a wide range of downstream effects, including altered gene expression, disrupted protein function, and cellular toxicity .

Pharmacokinetics

Its metabolism would likely involve enzymatic epoxide ring opening, potentially by epoxide hydrolases, leading to less reactive and more easily excreted metabolites .

Result of Action

The molecular and cellular effects of ®-(+)-1,2-Epoxybutane are likely to be diverse due to its potential to react with a wide range of biological molecules. This could include covalent modification of proteins or nucleic acids, leading to altered function or damage. At the cellular level, this could result in a variety of responses, including altered cell signaling, cytotoxicity, and potentially cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ®-(+)-1,2-Epoxybutane. Factors such as temperature and pH could affect its reactivity and stability, while biological factors, such as the presence of specific enzymes, could influence its metabolism and therefore its bioavailability and toxicity .

Biochemical Analysis

Biochemical Properties

®-(+)-1,2-Epoxybutane plays a significant role in biochemical reactions due to its reactive epoxide group. This compound interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with monooxygenases, which catalyze the epoxidation of alkenes to form epoxides like ®-(+)-1,2-Epoxybutane . Additionally, it can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to the epoxide, aiding in detoxification processes .

Cellular Effects

®-(+)-1,2-Epoxybutane influences various cellular processes. It has been observed to cause irritation and inflammation in nasal passageways and lungs in animal studies . At the cellular level, it can affect cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism. The compound’s reactivity with cellular proteins can result in the formation of adducts, which may disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of ®-(+)-1,2-Epoxybutane involves its interaction with nucleophilic sites on biomolecules. The epoxide group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation. For example, it can inhibit cytochrome P450 enzymes by forming a stable adduct with the heme group . This interaction can result in altered metabolic pathways and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-(+)-1,2-Epoxybutane can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light . Long-term exposure to ®-(+)-1,2-Epoxybutane in in vitro studies has shown that it can cause persistent cellular damage and affect cellular functions over time .

Dosage Effects in Animal Models

The effects of ®-(+)-1,2-Epoxybutane vary with different dosages in animal models. At low doses, it may cause mild irritation, while higher doses can lead to severe toxicity, including respiratory distress and organ damage . Chronic exposure to high doses has been associated with carcinogenic effects, such as the development of tumors in the nasal cavity and lungs .

Metabolic Pathways

®-(+)-1,2-Epoxybutane is involved in several metabolic pathways. It can be metabolized by epoxide hydrolases, which convert the epoxide to a diol, making it more water-soluble and easier to excrete . Additionally, it can undergo conjugation with glutathione, facilitated by glutathione S-transferases, leading to the formation of mercapturic acid derivatives .

Transport and Distribution

Within cells and tissues, ®-(+)-1,2-Epoxybutane is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transport proteins, such as albumin, which aids in its distribution throughout the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, potentially leading to prolonged exposure effects .

Subcellular Localization

®-(+)-1,2-Epoxybutane can localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria. Its localization is influenced by its interactions with specific targeting signals and post-translational modifications . In the endoplasmic reticulum, it can interact with cytochrome P450 enzymes, affecting their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1,2-Epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 1-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.

Another method involves the asymmetric epoxidation of 1-butene using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer of 1,2-epoxybutane. Chiral catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are often employed in this process.

Industrial Production Methods

In industrial settings, ®-(+)-1,2-epoxybutane is produced on a larger scale using similar epoxidation methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced technologies are often utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1,2-Epoxybutane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.

    Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of butan-1-ol.

    Oxidation: The compound can be further oxidized to form butane-1,2-diol using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or alcohol, at room temperature or slightly elevated temperatures.

    Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.

    Oxidation: Performed using OsO4 or KMnO4 in aqueous or organic solvents, often at room temperature.

Major Products

    Nucleophilic Substitution: Diols, ethers, amino alcohols.

    Reduction: Butan-1-ol.

    Oxidation: Butane-1,2-diol.

Comparison with Similar Compounds

®-(+)-1,2-Epoxybutane can be compared with other similar compounds, such as:

    (S)-(-)-1,2-Epoxybutane: The enantiomer of ®-(+)-1,2-epoxybutane, which has the opposite chirality.

    1,2-Epoxypropane (propylene oxide): A smaller epoxide with similar reactivity but different physical properties.

    1,2-Epoxyhexane: A larger epoxide with similar chemical behavior but different steric and electronic effects.

The uniqueness of ®-(+)-1,2-epoxybutane lies in its specific chirality, which makes it valuable in asymmetric synthesis and the preparation of chiral compounds.

Properties

IUPAC Name

(2R)-2-ethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBACIKXCRWGCBB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315532
Record name (2R)-2-Ethyloxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-95-0
Record name (2R)-2-Ethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3760-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Ethyloxirane
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Record name Oxirane, 2-ethyl-, (2R)
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Synthesis routes and methods I

Procedure details

In U.S. Pat. No. 5,077,418 and U.S. Pat. No. 5,117,013 it is reported that the hydrogenation of vinyloxirane solutions over palladium-containing catalysts gives n-butyraldehyde as main product. For instance, hydrogenation of vinyloxirane together with tetrahydrofuran as solvent over a supported palladium catalyst (5% by weight of palladium on activated carbon) at a temperature of from 50 to 55° C. and a pressure of 3.5 bar gives after a reaction time of 3 h a hydrogenation effluent comprising 55% of n-butyraldehyde, only 27% of 1,2-butylene oxide and 9% of n-butanol. If the hydrogenation is carried out over alumina-supported palladium catalysts (5% of Pd/Al2O3), only traces of 1,2-butylene oxide are formed after 6 hours at from 25 to 55° C. and a pressure of 3.5 bar or after 4 hours at 100° C. and 20.7 bar. n-Butyraldehyde is formed as the main product with a selectivity of, respectively, 87% or 78% and quantitative conversion. The two U.S. applications also describe the hydrogenation of vinyloxirane over Raney nickel, when n-butanol is formed as the main product. The 1,2-butylene oxide yield is relatively low at 41%. The hydrogenation of vinyloxirane over a supported platinum catalyst (1% by weight of Pt/Al2O3) at 100° C. and 20.7 bar hydrogen pressure produces after 4.6 h and complete conversion only 40% of 1,2-butylene oxide and also 23% of n-butanol, 24% of butanols, 5% of crotonaldehyde and 3% of n-butyraldehyde. Other platinum catalysts give even lower 1,2-butylene oxide yields.
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Synthesis routes and methods II

Procedure details

In an autoclave having a capacity of 50 ml, the solution to be hydrogenated comprising 2.5 g of vinyloxirane and 22.5 g of tetrahydrofuran was admixed with 0.5 g of catalyst No. 1 without prior activation with hydrogen and hydrogenated with hydrogen at 25° C. and 40 bar for 8 hours while stirring. At a conversion of 100%, 91.7 mol% of 1,2-butylene oxide, 1.0 mol% of n-butyraldehyde and 2.6 mol% of n-butanol were obtained. Examples 3-22
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,288,867 discloses the stabilization of nitromethane by the addition thereto of a stabilizing liquid such as acetone, benzene, 1,2 butylene oxide, cyclohexanone, methylene chloride etc. to provide a safe method for the bulk transportation of nitromethane.
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Synthesis routes and methods IV

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Exemplary organic compounds having at least two reactive hydrogen-containing groups includes (1) hydroxyl group-containing compounds such as (a) diols such as ethylene glycol, propylene glycol, 1,4-butylene glycol, 1,3-butylene glycol, polyethylene glycol and polypropylene glycol; (b) polyols such as glycerine, trimethylolpropane, pentaerythritol and sorbitol; (c) polyester polyols such as polyether polyols having a molecular weight of about 500 to about 100,000 obtained by addition reaction of at least one polyhydric alcohol such as glycerine and propylene glycol to at least one alkylene oxide such as ethylene oxide, propylene oxide and 1,2-butylene oxide, polyether polyols obtained by reaction of an alkylene oxide with a polyfunctional compound such as ethylene diamine and ethanolamine and polytetramethylene glycols obtained by ring-opening polymerization of tetrahydrofuran; (d) polyester polyols such as polyester polyols having a molecular weight of about 500 to about 100,000 obtained by condensation reaction of at least one dicarboxylic acid such as succinic acid, adipic acid, sebacic acid, dimeric acid, maleic anhydride, phthalic anhydride, isophthalic acid and terephthalic acid with at least one polyhydric alcohol such as ethylene glycol, propylene glycol, diethylene glycol, butylene glycol, neopentyl glycol, trimethylolpropane and glycerine; (e) acrylic polyols such as acrylic polyols having a molecular weight of about 500 to about 100,000 obtained by polymerizing at least one acrylate or methacrylate having at least one hydroxyl group in the molecule such as 2-hydroxyethyl acrylate, hydroxypropyl acrylate, 2-hydroxyethyl methacrylate and hydroxypropyl methacrylate and at least one acrylate or methacrylate such as methyl acrylate, ethyl acrylate, isopropyl acrylate, n-butyl acrylate, 2-ethylhexyl acrylate, methyl methacrylate, ethyl methacrylate, isopropyl methacrylate, n-butyl methacrylate, isobutyl methacrylate, n-hexyl methacrylate and lauryl methacrylate in the presence or absence of at least one compound selected from unsaturated carboxylic acids such as acrylic acid, methacrylic acid and itaconic acid, unsaturated amides such as acrylamide, N-methylolacrylamide and diacetone acrylamide and other polymerizable monomers such as styrene, glycidyl methacrylate, vinyltoluene, acrylonitrile; (2) other hydroxyl group-containing compounds such as polybutadienes having at least two terminal hydroxyl groups, polythioether polyols, polythioester polyols, polyacetal polyols, polycarbonate polyols and polyesteramide polyols; and (3) any mixtures of at least one hydroxyl group-containing compound as described above with at least one compound having at least two reactive hydrogen containing groups selected from (a) primary or secondary amino group-containing compounds such as diamines such as ethylenediamine, trimethylenediamine, 1,2-diaminopropylenediamine, tetramethylenediamine, hexamethylenediamine, 1,4-diaminocyclohexane, xylylenediamine, trimethylhexamethylenediamine, diaminodiphenylmethane and isophoronediamine, polyamines such as diethylenetriamine, triethylenetetramine, polyamines obtained by addition reaction of at least one alkylene polyamine such as diethylenetriamine and triethylenetetramine with at least one alkylene oxide such as ethylene oxide and propylene oxide and other modified polyamines, (b) carboxyl group-containing compounds such as liquid polybutadienes having at least two terminal carboxyl groups, (c) thiol group-containing compounds such as dithiols such as ethanediol and, 1,4-butanediol, polythiols such as trithioglycerine, polyether polythiols obtained by addition reaction of at least one polythiol with at least one alkylene oxide and polythioester polythiols obtained by condensation reaction of at least one dicarboxylic acid with at least one polythiol and (d) epoxy group-containing compounds such as epoxy resins having a molecular weight of about 500 to about 100,000 such as novolac type, epichlorohydrin type, cyclic oxirane type, glycidyl ether type, glycidyl ester type, polyglycol ether type, glycol ether type, epoxidated aliphatic unsaturated compound type, epoxidated fatty acid ester type, polycarboxylic acid ester type, aminoglycidyl type or resorcin type epoxy resins.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-(+)-1,2-Epoxybutane
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